6-Ethylnicotinothioamide can be derived from nicotinic acid, which is a form of vitamin B3. The synthesis typically involves the modification of the nicotinic acid structure by introducing an ethyl group and a thioamide functional group. This compound falls under the category of heterocyclic compounds due to the presence of a nitrogen-containing ring structure, specifically a pyridine ring.
The synthesis of 6-Ethylnicotinothioamide can be accomplished through several methods, with one common approach being the reaction of 6-ethylnicotinic acid with thionyl chloride followed by treatment with ammonia or an amine source. Here’s a detailed description of the synthesis process:
The molecular structure of 6-Ethylnicotinothioamide features a pyridine ring substituted at the 6-position with an ethyl group and a thioamide functional group. The key structural elements include:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
6-Ethylnicotinothioamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6-Ethylnicotinothioamide primarily revolves around its interaction with biological targets:
Experimental studies may reveal specific pathways influenced by this compound, although detailed mechanistic studies are still needed for comprehensive understanding.
The physical and chemical properties of 6-Ethylnicotinothioamide are critical for understanding its behavior in various environments:
These properties are essential for applications involving drug formulation and delivery systems.
6-Ethylnicotinothioamide has several scientific applications:
The systematic exploration of nicotine analogs began in the 1960s with foundational work by Swedish chemist F. Haglid and collaborators. Funded by Svenska Tobaks AB (predecessor of Swedish Match AB), this research synthesized over 70 nicotine derivatives to evaluate structure-activity relationships. Among these, 6-methyl nicotine (6-methyl nicotine) was identified as possessing superior agonistic activity at nicotinic acetylcholine receptors (nAChRs), demonstrating 25% greater stimulation of guinea pig ileum than natural nicotine [4]. U.S. tobacco companies rapidly acquired this research, evidenced by 951 documents referencing Haglid in the UCSF Truth Tobacco Industry Documents Library. Internal memos from Philip Morris (2000) explicitly discussed nicotine analogs as tools to modify tar-to-nicotine ratios in cigarettes, highlighting early commercial interest [4].
Parallel academic efforts focused on neurological therapeutics and neonicotinoid insecticides. However, synthetic pathways remained commercially unviable until advances in petrochemical synthesis emerged post-2010. Shenzhen Zinwi Biotech and Shanghai Lingnuo Biotech pioneered scalable 6-methyl nicotine production, patenting methods that enabled cost-effective manufacturing. Human trials by Shanghai Lingnuo (2022) concluded that 1 mg/mL 6-methyl nicotine delivered equivalent "throat hit" satisfaction to 3 mg/mL nicotine, validating its utility in electronic nicotine delivery systems [6] [10].
Table 1: Key Milestones in Nicotine Analog Development
Year | Event | Significance |
---|---|---|
1965 | Haglid identifies 6-methyl nicotine's receptor potency | First evidence of enhanced nAChR activity vs. nicotine |
2000 | Philip Morris internal memo on nicotine analogs | Industry exploration for harm reduction applications |
2022 | Shanghai Lingnuo patents 6-methyl nicotine synthesis | Enables commercial-scale production |
2023 | Charlie’s Holdings launches Spree Bar with "Metatine" (6-methyl nicotine) | First major U.S. consumer product containing synthetic nicotine analog |
Regulatory shifts catalyzed the adoption of 6-methyl nicotine. The U.S. Family Smoking Prevention and Tobacco Control Act (2009) initially exempted synthetic nicotine from oversight, a loophole exploited by brands like Puff Bar. In April 2022, the FDA gained authority to regulate "nicotine from any source," requiring Premarket Tobacco Product Applications (PMTAs) for synthetic nicotine products. Manufacturers responded by introducing 6-methyl nicotine, arguing its structural distinction (methyl group at pyridine position 6) excluded it from FDA’s "nicotine" definition under the Act [1] [6].
This strategy targeted PMTA cost and complexity: applications average $117,000–$466,000 per product, with >99% rejected by 2024. 6-methyl nicotine products like Spree Bar were marketed as "PMTA-exempt," avoiding this process. By 2024, U.S. states diverged in responses: California’s Senate Bill 793 (effective September 2024) explicitly classified 6-methyl nicotine as a regulated tobacco derivative, while other states lacked analogous measures [3] [6] [7]. Globally, the European Union’s Tobacco Products Directive omitted synthetic nicotine analogs, permitting "tobacco-free" pouches like "NoNIC" (Belgium) to contain 20 mg/pouch 6-methyl nicotine without warnings [8].
Table 2: Regulatory Responses to Synthetic Nicotine Analogs (2022–2025)
Jurisdiction | Policy Change | Impact on 6-methyl nicotine Products |
---|---|---|
U.S. Federal | FDA extends authority to synthetic nicotine (April 2022) | PMTA required for synthetic nicotine; 6-methyl nicotine marketed as non-nicotine |
California | SB 793 classifies 6-methyl nicotine as tobacco derivative (September 2024) | Bans flavored 6-methyl nicotine pouches |
European Union | No update to Tobacco Products Directive | "NoNIC" pouches sold without regulation |
Health Canada | Proposes "nicotine-like" substance regulation (2025) | Pending inclusion of structural analogs |
The 6-methyl nicotine market spans three product categories across North America, Europe, and Asia:
Europe’s "NoNIC" pouches exemplify regional adaptation: marketed as nicotine-free yet containing 20 mg 6-methyl nicotine, they target young adults via social media and vibrant packaging. Supply chains concentrate in China, where Shenzhen Zinwi Biotech produces >80% of bulk 6-methyl nicotine, distributing globally via e-commerce platforms [8] [10].
Table 3: Global 6-methyl nicotine Product Landscape (2025)
Product Category | Examples | 6-methyl nicotine Content | Key Markets | Marketing Claims |
---|---|---|---|---|
Disposable E-Cigarettes | Spree Bar | Claimed: 50 mg/g; Actual: 6 mg/g | United States | "PMTA-exempt"; "Same sensation as nicotine" |
Oral Pouches | Hippotine Guava Juice | 15 mg/pouch | United States, Online | "Available in California despite flavor bans" |
Bulk Ingredients | Nixodine-S™ (Bonguard Naturals) | Variable (PG/VG solutions) | Global B2B | "1:1 nicotine replacement in receptor activation" |
Tobacco-Free Pouches | NoNIC | Up to 20 mg/pouch | European Union | "Nicotine-free"; Youth-appealing flavors and packaging |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: